trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide
CAS No.: 15942-11-7
Cat. No.: VC21024607
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15942-11-7 |
---|---|
Molecular Formula | C13H18N2O2 |
Molecular Weight | 234.29 g/mol |
IUPAC Name | 2-amino-N-(4-hydroxycyclohexyl)benzamide |
Standard InChI | InChI=1S/C13H18N2O2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-4,9-10,16H,5-8,14H2,(H,15,17) |
Standard InChI Key | RODNVULEJJJVHO-UHFFFAOYSA-N |
SMILES | C1CC(CCC1NC(=O)C2=CC=CC=C2N)O |
Canonical SMILES | C1CC(CCC1NC(=O)C2=CC=CC=C2N)O |
Introduction
Physical and Chemical Properties
Molecular Structure
Trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide features a central benzene ring attached to both an amino group and a hydroxy-substituted cyclohexyl moiety. The trans configuration refers to the specific spatial arrangement of the hydroxyl and amide groups on the cyclohexyl ring, where these groups are positioned on opposite sides of the ring plane .
The molecular structure includes:
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A benzene ring with an amino group at position 2
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An amide linkage connecting the benzene ring to the cyclohexyl group
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A hydroxyl group on the cyclohexyl ring in trans configuration relative to the amide linkage
Physical Properties
The physical properties of trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide are summarized in the following table:
The compound's moderate LogP value (between 0.399 and 1.2) suggests a balanced hydrophilic-lipophilic character, which may contribute to its pharmaceutical applications and bioavailability .
Chemical Identifiers
To facilitate identification in databases and literature, trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide is associated with several chemical identifiers:
Synthesis Methods
Synthesis from Isatoic Anhydride
One of the well-documented methods for synthesizing trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide involves the reaction between isatoic anhydride and trans-4-aminocyclohexanol. The detailed procedure is as follows:
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Add 7.45g (64.8mmol) of trans-4-aminocyclohexanol into a 500ml three-necked flask
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Add 150ml of water to dissolve, forming a yellow-brown transparent liquid
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Add 10g (61.3mmol) of isatoic anhydride in batches at 10-15°C
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React in a water bath at 40°C with continuous stirring until bubbles appear
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Continue the reaction for 2.5 hours
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Filter with suction to obtain the crude product
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Wash with 10ml of ice ethanol three times to remove water
This method yields approximately 14.14g of product with 98.5% yield .
Chemical Reactivity
Trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide can participate in various chemical reactions typical of amides and aromatic amines. The presence of the amino group on the benzene ring and the hydroxyl group on the cyclohexyl moiety provides multiple reactive sites for further functionalization.
The compound's reactivity is influenced by:
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The nucleophilic character of the aromatic amino group
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The hydrogen-bonding capability of the amide linkage
Analytical Methods
HPLC Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is an effective method for analyzing trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide. The following conditions have been documented:
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Column: Newcrom R1 (reverse phase column with low silanol activity)
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Mobile Phase: Mixture of acetonitrile (MeCN), water, and phosphoric acid
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For MS-compatible applications: Replace phosphoric acid with formic acid
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Column Particles: Smaller 3 μm particles available for fast UPLC applications
This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation. It is also suitable for pharmacokinetic studies .
Pharmaceutical Applications
Role in Drug Development
Trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide is recognized for its role as a precursor in pharmacological applications, particularly in expectorant formulations. The compound is believed to enhance mucosal secretion by stimulating glandular tissues, thereby facilitating mucus clearance from the respiratory tract.
Additionally, studies indicate that this compound may interact with specific receptors involved in respiratory function, although detailed receptor binding studies are still required for comprehensive understanding.
Related Compounds
Trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide shares structural similarities with several pharmaceutically active compounds, including derivatives that contain bromine substituents on the benzene ring. The search results indicate a relationship to compounds involved in expectorant medications, suggesting potential applications in respiratory therapeutics .
One notable related compound mentioned in the search results is GSK046 (iBET-BD2), which is structurally different but contains a similar hydroxycyclohexyl group. GSK046 is described as an orally bioavailable, potent, and highly selective inhibitor of bromodomain BD2 of BRD2, BDR3, BRD4, and BRDT .
Additional suppliers mentioned in the search results include:
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Standardpharm Co. Ltd.
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Hangzhou Huarong Pharm Co., Ltd.
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Moxin Chemicals
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Shanghai Payne Pharmaceutical Technology Co.Ltd
Regulatory Classification
Trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide is classified as an impurity in pharmaceutical products. According to LGC Standards, it is categorized under:
Research Significance
Current Research Applications
The current research applications of trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide primarily focus on its role in pharmaceutical development, particularly as:
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A precursor in the synthesis of respiratory medications
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A reference standard for impurity profiling in pharmaceutical quality control
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A compound for structure-activity relationship studies in drug development
Future Research Directions
Given the compound's structural features and preliminary biological activities, potential areas for future research include:
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Detailed receptor binding studies to elucidate its mechanism of action
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Development of derivative compounds with enhanced therapeutic properties
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Exploration of additional pharmaceutical applications beyond respiratory medications
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Investigation of its potential as a building block for more complex bioactive molecules
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